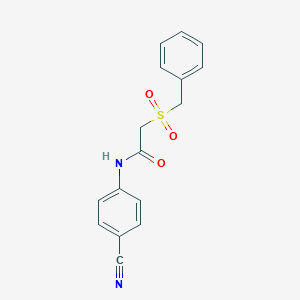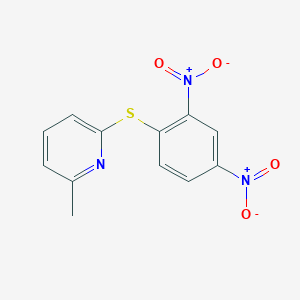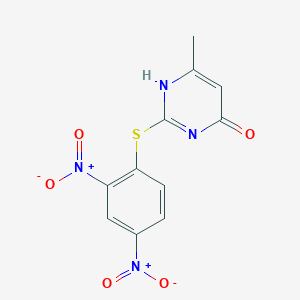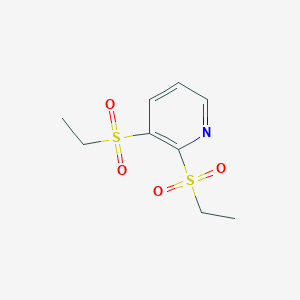
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide, also known as BSCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl amides, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
作用机制
The exact mechanism of action of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. Studies have shown that 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis. Additionally, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to have several biochemical and physiological effects that make it a promising candidate for therapeutic applications. Studies have shown that 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and repair. Furthermore, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is its ability to exhibit a range of biological activities, making it a versatile compound for research purposes. Additionally, the synthesis method for 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been optimized to provide high yields, making it readily available for research. However, one of the limitations of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the mechanism of action of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide and its effects on various signaling pathways in the body. Furthermore, studies are needed to investigate the safety and efficacy of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide in animal models and human clinical trials. Overall, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is a promising compound for therapeutic applications, and further research is needed to fully understand its potential in the field of medicine.
合成方法
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of benzylsulfonyl chloride with 4-cyanophenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and acetyl chloride to yield the final product. This synthesis method has been optimized to provide high yields of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide and has been used in several studies to produce the compound for research purposes.
科学研究应用
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to exhibit a range of biological activities that make it a promising candidate for therapeutic applications. Several studies have investigated its anti-inflammatory and analgesic effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been shown to have anti-tumor effects, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide |
|---|---|
分子式 |
C16H14N2O3S |
分子量 |
314.4 g/mol |
IUPAC 名称 |
2-benzylsulfonyl-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C16H14N2O3S/c17-10-13-6-8-15(9-7-13)18-16(19)12-22(20,21)11-14-4-2-1-3-5-14/h1-9H,11-12H2,(H,18,19) |
InChI 键 |
MYTGOBKLWQXZFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C#N |
规范 SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine](/img/structure/B215361.png)
![2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine](/img/structure/B215365.png)
![2-[(2,4,5-Trichlorophenyl)thio]-3-pyridinamine](/img/structure/B215368.png)
![4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole](/img/structure/B215370.png)

![2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215376.png)
![4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B215377.png)

![Pyrimidine, 4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-](/img/structure/B215379.png)
![2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine](/img/structure/B215381.png)
![5-nitro-4-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215382.png)
![5-[(3,4-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215383.png)

![3-Nitro-2-[(5-methyl-2-pyridinyl)sulfanyl]pyridine](/img/structure/B215387.png)